

The Structural Elucidation of 7-Deazaguanosine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 7-Deazaguanosine

Cat. No.: B017050

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Deazaguanosine is a pivotal molecule in contemporary biochemical and pharmaceutical research. As a structural analog of the natural nucleoside guanosine, it possesses a unique pyrrolo[2,3-d]pyrimidine core, where the nitrogen atom at the 7-position of the purine ring is substituted by a carbon atom. This seemingly subtle alteration imparts significant changes to its chemical and biological properties, making it a valuable tool in the study of nucleic acid structure and function, as well as a scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the structure of **7-deazaguanosine**, including its molecular architecture, biosynthetic pathway, and the experimental methodologies employed for its characterization.

Molecular Structure and Properties

7-Deazaguanosine is a ribonucleoside composed of a 7-deazaguanine base attached to a β -D-ribofuranose sugar moiety via a C-N glycosidic bond. The systematic IUPAC name for this compound is 2-amino-7-(β -D-ribofuranosyl)-4H-pyrrolo[2,3-d]pyrimidin-4-one.

Core Structural Features:

- 7-Deazaguanine Base: The replacement of the N7 atom with a carbon atom in the purine ring alters the electronic distribution and hydrogen bonding potential of the nucleobase. This

modification prevents the formation of Hoogsteen base pairs, which are crucial for certain DNA secondary structures and protein-DNA interactions.

- **Ribose Sugar:** The D-ribose sugar is in its furanose (five-membered ring) form and is attached to the deazapurine base via a β -glycosidic linkage at the C1' position of the sugar and the N9 position of the base. The sugar puckering and the orientation of the hydroxyl groups are critical for its incorporation into nucleic acid chains and for its interaction with enzymes.

The chemical structure of **7-deazaguanosine** is depicted in the following diagram:

Caption: Chemical structure of **7-deazaguanosine**.

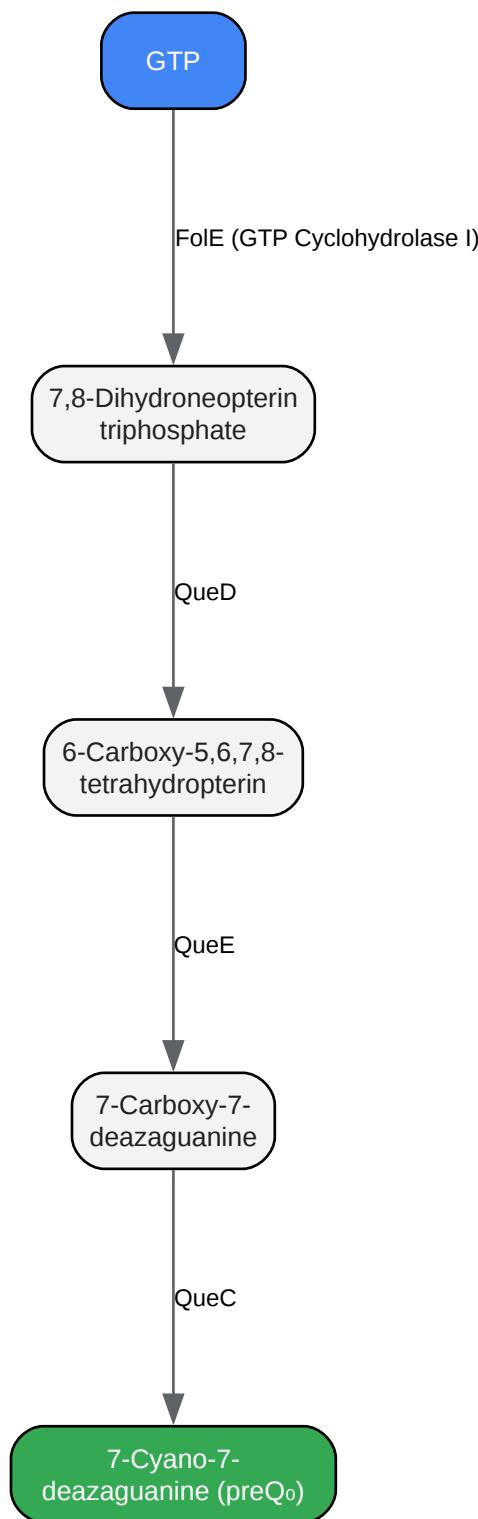
Physicochemical Properties

Property	Value	Reference
Molecular Formula	C ₁₁ H ₁₄ N ₄ O ₅	[1] [2] [3]
Molecular Weight	282.25 g/mol	[1] [2] [3]
CAS Number	62160-23-0	[1] [2] [3]
Appearance	White to off-white powder	[4]
Melting Point	>250 °C (decomposes)	[4]
Solubility	Soluble in DMSO	

Conformational Analysis

While a crystal structure for **7-deazaguanosine** is not readily available in the public domain, the crystal structure of a closely related derivative, 7-iodo-5-aza-**7-deazaguanosine**, provides valuable insights into its likely conformation.[\[1\]](#) X-ray crystallographic studies of this analog reveal the following key features:

- **Glycosidic Bond Conformation:** The nucleobase adopts an anti conformation relative to the ribose sugar.[\[1\]](#) This is the most common conformation for purine nucleosides in standard DNA and RNA helices.


- Sugar Pucker: The ribose moiety exhibits an N-type (C3'-endo) conformation.[\[1\]](#) This sugar pucker is characteristic of A-form DNA and RNA.
- 5'-Hydroxyl Group Orientation: The exocyclic 5'-hydroxyl group is in an antiperiplanar orientation.[\[1\]](#)

These conformational parameters are crucial for understanding how **7-deazaguanosine** and its derivatives are accommodated within the active sites of enzymes and how they influence the structure of nucleic acid duplexes.

Biosynthesis of the 7-Deazaguanine Core

7-Deazaguanosine is not synthesized de novo in most organisms. However, the biosynthesis of its core heterocyclic base, 7-deazaguanine, is well-characterized, particularly in the context of the synthesis of the hypermodified nucleosides queuosine and archaeosine.[\[5\]](#)[\[6\]](#) The pathway begins with guanosine triphosphate (GTP) and proceeds through a series of enzymatic steps to produce the key intermediate, 7-cyano-7-deazaguanine (preQ₀), which is then incorporated into tRNA.[\[5\]](#)[\[6\]](#)

The biosynthetic pathway for preQ₀ is illustrated below:

[Click to download full resolution via product page](#)

Caption: Biosynthesis pathway of 7-cyano-7-deazaguanine (preQ₀).

Experimental Protocols

Structural Elucidation by X-ray Crystallography

The determination of the three-dimensional structure of nucleosides and their derivatives at atomic resolution is primarily achieved through single-crystal X-ray diffraction. A general workflow for this process is as follows:

- Crystallization: High-quality single crystals of the compound of interest are grown from a supersaturated solution. This is often the most challenging step and requires screening of various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion).
- Data Collection: A suitable crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.
- Structure Solution and Refinement: The diffraction data are processed to determine the unit cell dimensions and space group. The initial phases of the structure factors are determined using direct methods or Patterson methods. An initial model of the molecule is built and then refined against the experimental data to improve the fit and obtain the final atomic coordinates, bond lengths, and bond angles.^[1]

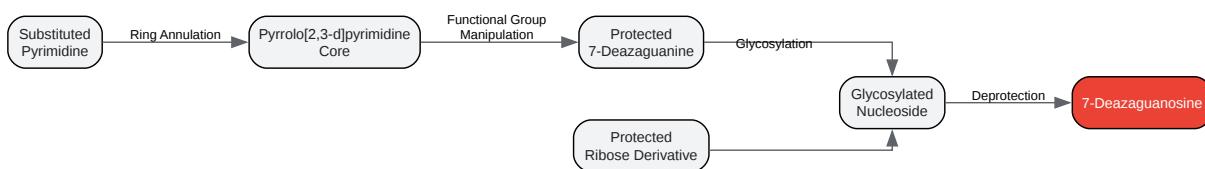
Structural Characterization by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of molecules in solution. For **7-deazaguanosine**, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments would be employed to unambiguously assign all proton and carbon signals.

General Protocol for NMR Analysis:

- Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., DMSO-d₆). A reference standard, such as tetramethylsilane (TMS), is added.
- Data Acquisition: A suite of NMR experiments is performed on a high-field NMR spectrometer.

- Spectral Analysis:


- ^1H NMR: Provides information on the number of different types of protons and their chemical environment. Integration of the signals gives the relative number of protons. Coupling patterns (splitting) reveal information about adjacent protons.
- ^{13}C NMR: Shows the number of different types of carbon atoms.
- 2D NMR (COSY, HSQC, HMBC): These experiments establish connectivity between atoms. COSY reveals proton-proton couplings. HSQC correlates protons with their directly attached carbons. HMBC shows correlations between protons and carbons that are two or three bonds away, which is crucial for assigning quaternary carbons and piecing together the molecular skeleton.

While a complete, assigned NMR dataset for **7-deazaguanosine** is not readily available in the literature, the expected chemical shift ranges for the protons and carbons can be predicted based on the known spectra of guanosine and other 7-deazapurine derivatives.

Chemical Synthesis

The chemical synthesis of **7-deazaguanosine** and its derivatives often involves the construction of the pyrrolo[2,3-d]pyrimidine core followed by glycosylation with a protected ribose derivative. A general synthetic approach is outlined below:

Illustrative Synthetic Workflow:

[Click to download full resolution via product page](#)

Caption: General workflow for the chemical synthesis of **7-deazaguanosine**.

A specific protocol for the synthesis of a related compound, 2-amino-5-cyano-7-(β -D-ribofuranosyl)-pyrrolo[2,3-d]pyrimidin-4-one, highlights a key synthetic strategy involving the condensation of a protected ribofuranosylamine with a suitable pyrimidine precursor.[\[3\]](#)

Role in Cellular Processes and Signaling

7-Deazaguanine derivatives are found in nature as modifications in both DNA and tRNA.[\[2\]\[5\]](#) In tRNA, the hypermodified nucleoside queuosine, derived from a 7-deazaguanine precursor, is located at the wobble position of the anticodon and plays a role in fine-tuning the efficiency and fidelity of translation.[\[5\]](#) In some bacteria and bacteriophages, 7-deazaguanine derivatives are found in DNA, where they are thought to function in a restriction-modification system to protect the host DNA from its own restriction enzymes.[\[2\]](#)

While **7-deazaguanosine** itself is not a primary signaling molecule in the classical sense, its biosynthesis is intricately linked to primary metabolism, specifically the GTP pool.[\[5\]](#) The enzymes in the biosynthetic pathway of its precursor, preQ₀, represent potential nodes for regulation and crosstalk with other metabolic pathways that utilize GTP, such as folate biosynthesis. The incorporation of 7-deazaguanine derivatives into nucleic acids can be considered a form of cellular signaling, where the modification status of DNA or tRNA conveys information that can modulate gene expression and protein synthesis.

Conclusion

7-Deazaguanosine is a molecule of significant interest due to its unique structural features and its presence in biologically important modified nucleosides. The replacement of the N7 atom of guanine with a carbon atom fundamentally alters its properties, influencing base pairing, nucleic acid structure, and interactions with proteins. While a definitive crystal structure of the parent molecule remains to be publicly reported, data from related compounds provide a solid framework for understanding its conformational preferences. The elucidation of its biosynthetic pathway has revealed fascinating connections to primary metabolism and has opened up new avenues for research into the roles of modified nucleosides in cellular regulation. The continued study of **7-deazaguanosine** and its derivatives holds great promise for advancing our understanding of nucleic acid biology and for the development of novel therapeutic strategies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 7-Iodo-5-aza-7-deazaguanine ribonucleoside: crystal structure, physical properties, base-pair stability and functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 7-Deazaguanines in DNA: functional and structural elucidation of a DNA modification system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 2-amino-5-cyano-7-(beta-D-ribofuranosyl)-pyrrolo[2,3-d]pyrimidin-4-one. An important precursor for the synthesis of nucleoside Q and Q - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, antiproliferative, and antiviral activity of 4-amino-1-(beta-D-ribofuranosyl)pyrrolo[2,3-d]pyridazin-7(6H)-one and related derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scs.illinois.edu [scs.illinois.edu]
- 6. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [The Structural Elucidation of 7-Deazaguanosine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b017050#what-is-the-structure-of-7-deazaguanosine>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com